

Crystal Structure Analysis of N-benzyl-N',N''-diphenylguanidine: A Technical Guide

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Compound of Interest

Compound Name: *N*-benzyl-*N'*,*N''*-diphenylguanidine

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Abstract: This document provides a detailed technical overview of the crystallographic analysis of guanidine derivatives, with a specific focus on **N-benzyl-N',N''-diphenylguanidine** and its close structural analogs. Due to the absence of a publicly available crystal structure for **N-benzyl-N',N''-diphenylguanidine**, this guide utilizes crystallographic data from the closely related compounds N,N'-diphenylguanidine and 1-benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine to provide representative structural insights. This guide includes detailed experimental protocols for synthesis and single-crystal X-ray diffraction, structured data tables for key crystallographic parameters, and workflow visualizations to aid in the understanding of the structural chemistry of this class of compounds.

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their unique electronic and structural properties make them important pharmacophores in medicinal chemistry and versatile building blocks in materials science. The substitution pattern on the nitrogen atoms significantly influences their basicity, hydrogen bonding capabilities, and overall three-dimensional structure, which in turn dictates their biological activity and material properties. **N-benzyl-N',N''-diphenylguanidine** is a trisubstituted guanidine whose structural elucidation is crucial for understanding its structure-activity relationships. This guide provides a comprehensive analysis based on available data for structurally similar compounds.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystal structure determination of N-substituted guanidines.

Synthesis of N-benzyl-N',N''-diphenylguanidine

A plausible synthetic route to **N-benzyl-N',N''-diphenylguanidine** involves the reaction of N,N'-diphenylcarbodiimide with benzylamine.

Materials:

- N,N'-Diphenylcarbodiimide
- Benzylamine
- Anhydrous toluene
- Standard laboratory glassware
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask, dissolve N,N'-diphenylcarbodiimide in anhydrous toluene.
- To this solution, add an equimolar amount of benzylamine dropwise at room temperature with continuous stirring.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline **N-benzyl-N',N''-diphenylguanidine**.

Single-Crystal X-ray Diffraction

Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement:

- A suitable single crystal is mounted on a goniometer head of a diffractometer.
- X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using monochromatic radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).
- The collected diffraction data is processed to obtain integrated intensities, which are then corrected for Lorentz and polarization effects.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize key crystallographic data for representative guanidine structures.

Table 1: Crystal Data and Structure Refinement for 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Parameter	Value
Empirical formula	C ₁₄ H ₁₇ N ₅
Formula weight	255.32
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 10.345(3) Å, α = 90°
b = 11.089(3) Å, β = 107.89(3)°	
c = 12.011(4) Å, γ = 90°	
Volume	1310.8(7) Å ³
Z	4
Density (calculated)	1.293 Mg/m ³
Absorption coefficient	0.083 mm ⁻¹
F(000)	544
Crystal size	0.20 x 0.15 x 0.10 mm ³
Theta range for data collection	3.16 to 27.50°
Reflections collected	8933
Independent reflections	2998 [R(int) = 0.044]
Final R indices [I>2σ(I)]	R1 = 0.053, wR2 = 0.126
R indices (all data)	R1 = 0.078, wR2 = 0.141
Largest diff. peak and hole	0.28 and -0.27 e.Å ⁻³

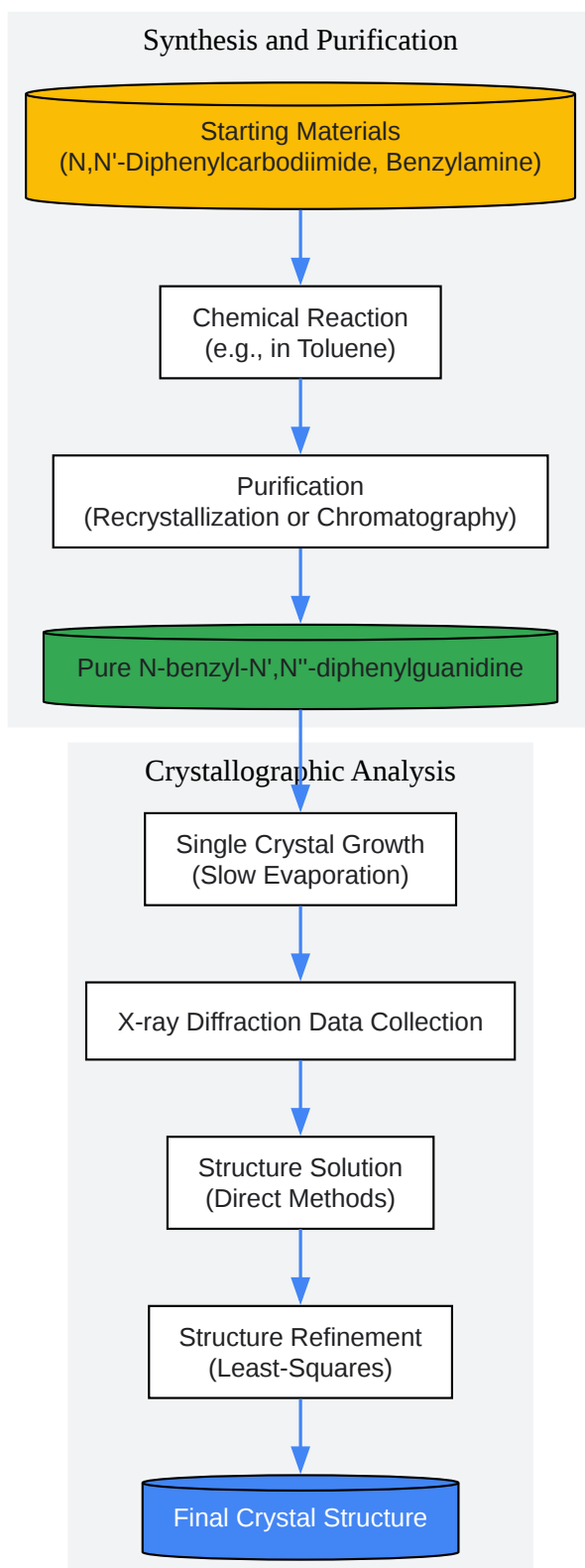
Table 2: Selected Bond Lengths and Angles for the Guanidine Core in Related Compounds

Bond/Angle	N,N'-Diphenylguanidine (Racemic form)[1]	N''-benzyl-....-guanidinium ion[2]
C-N (double bond character)	1.28-1.30 Å	1.3364 (13) Å
C-N (single bond character)	~1.38 Å	1.3407 (13) Å, 1.3539 (13) Å
N-C-N angles	~120°	Near trigonal-planar

Note: The C-N bond lengths in the guanidinium ion exhibit partial double-bond character due to charge delocalization.[2]

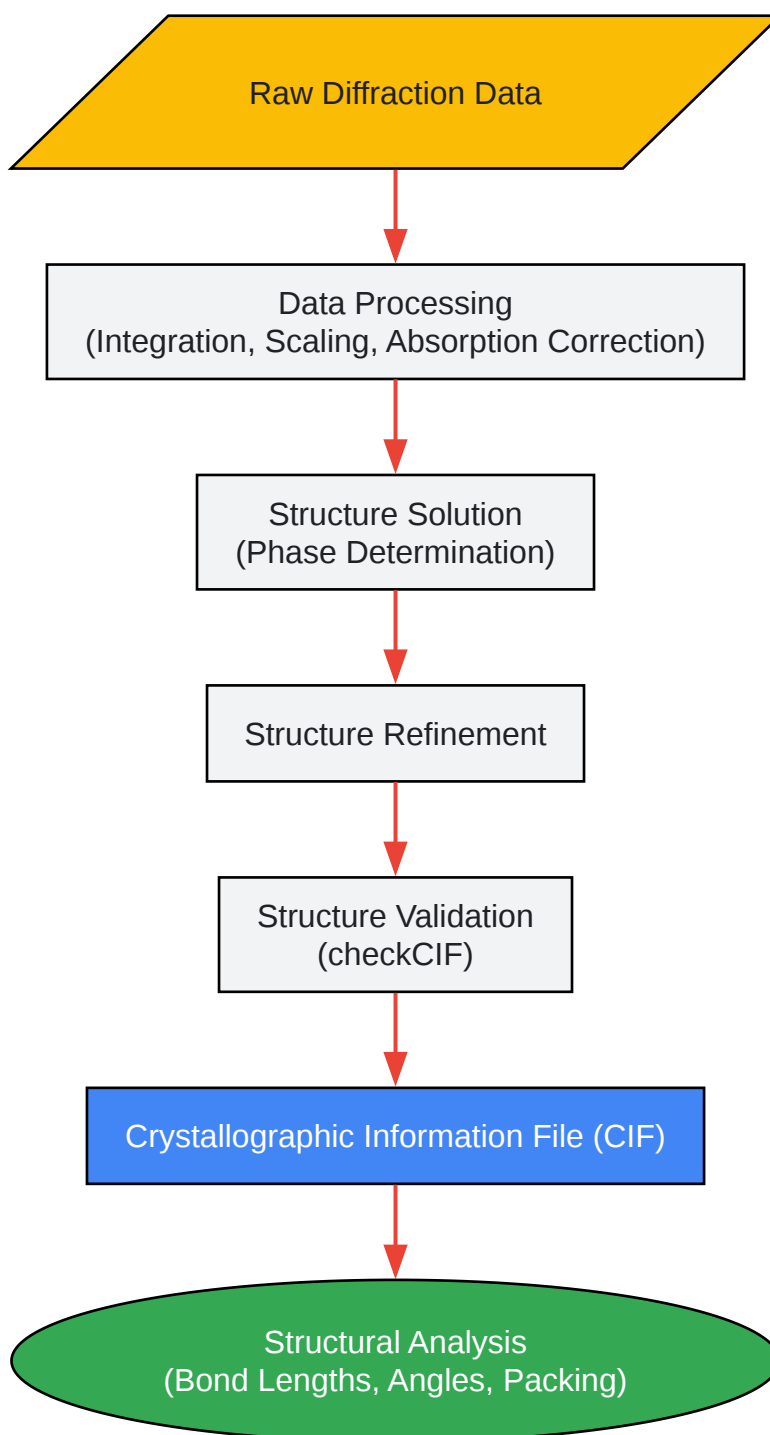
Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the crystal structure analysis of N-benzyl-N',N''-diphenylguanidine.



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Caption: Experimental workflow for the synthesis and crystallographic analysis.



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Caption: Data analysis workflow for crystal structure determination.

Conclusion

This technical guide has outlined the key methodologies and expected structural features for the analysis of **N-benzyl-N',N''-diphenylguanidine**. While a definitive crystal structure for this specific molecule is not yet publicly available, the data from closely related analogs provide a strong foundation for understanding its likely conformation, bond parameters, and intermolecular interactions. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the synthesis and structural characterization of novel guanidine derivatives for applications in drug discovery and materials science. Further research to obtain single crystals of **N-benzyl-N',N''-diphenylguanidine** is warranted to provide a definitive crystallographic analysis.

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